molecular formula C15H23NO2 B2646560 4-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine CAS No. 893755-81-2

4-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine

Cat. No.: B2646560
CAS No.: 893755-81-2
M. Wt: 249.354
InChI Key: RBAMJADJPNZZCE-UHFFFAOYSA-N
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Description

4-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine is a chemical compound with the molecular formula C15H23NO2 and a molecular weight of 249.35 g/mol . This compound features a piperidine ring substituted with a 3,4-dimethoxyphenylethyl group, making it an interesting subject for various chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine typically involves the reaction of 3,4-dimethoxyphenylethylamine with piperidine under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions . The reaction conditions often involve the use of boron reagents and a palladium catalyst in an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the aromatic ring, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with a 3,4-dimethoxyphenylethyl group makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-[2-(3,4-dimethoxyphenyl)ethyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-17-14-6-5-13(11-15(14)18-2)4-3-12-7-9-16-10-8-12/h5-6,11-12,16H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBAMJADJPNZZCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC2CCNCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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